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Compound of Interest

Compound Name: 4-Nitro-1H-benzimidazole

Cat. No.: B076667 Get Quote

This technical guide provides a comprehensive overview of 4-Nitro-1H-benzimidazole, a

heterocyclic aromatic compound of significant interest to researchers, scientists, and drug

development professionals. This document details its chemical identity, structural

characteristics, synthesis protocols, and biological activities, with a focus on its potential as an

antimicrobial and anticancer agent.

Chemical Identity and Structure
IUPAC Name: 4-nitro-1H-benzimidazole[1]

The structure of 4-Nitro-1H-benzimidazole consists of a benzene ring fused to an imidazole

ring, with a nitro group substituted at the fourth position of the benzene ring.

Molecular Formula: C7H5N3O2[1]

Molecular Weight: 163.13 g/mol [1]

Structural Representation
Below is the 2D chemical structure of 4-Nitro-1H-benzimidazole.
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Figure 1. 2D Structure of 4-Nitro-1H-benzimidazole.

Chemical Identifiers
For ease of reference across various databases and publications, the following identifiers are

associated with 4-Nitro-1H-benzimidazole.

Identifier Type Value

PubChem CID 160949[1]

CAS Number 10597-52-1[1][2]

InChI
InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-

7(6)9-4-8-5/h1-4H,(H,8,9)[1]

InChIKey NEJMFSBXFBFELK-UHFFFAOYSA-N[1]

Canonical SMILES
C1=CC2=C(C(=C1)--INVALID-LINK--

[O-])N=CN2[1]

Synonyms: 4-Nitrobenzimidazole, Benzimidazole, 4-nitro-, 4(7)-Nitrobenzimidazole, 7-nitro-1H-

benzo[d]imidazole.[1][2]

Synthesis of Nitrobenzimidazole Derivatives
The synthesis of nitrobenzimidazole derivatives often involves the condensation of a

substituted o-phenylenediamine with an aldehyde or carboxylic acid.[3][4] Microwave-assisted

synthesis has been shown to significantly reduce reaction times and improve yields compared

to conventional heating methods.[5][6][7]
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General Experimental Protocol for Synthesis
A common method for synthesizing 6-nitro-1H-benzimidazole derivatives involves the

condensation of 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes.[5][6]

[7]

Materials:

4-nitro-o-phenylenediamine

Substituted aromatic aldehydes

Sodium metabisulfite (as an oxidative reagent)[5][6][7]

Ethanol (as solvent)

Procedure:

A mixture of 4-nitro-o-phenylenediamine and a substituted aromatic aldehyde is prepared in

ethanol.

Sodium metabisulfite is added to the mixture.

The reaction mixture is then subjected to either conventional heating (reflux) for 6-12 hours

or microwave irradiation for 10-15 minutes.[5]

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the product is isolated, purified (e.g., by recrystallization), and

characterized.

A logical workflow for a generalized synthesis and evaluation process is depicted below.
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Generalized workflow for synthesis and biological evaluation.
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Spectroscopic Data
Characterization of synthesized benzimidazole derivatives typically involves various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: In ¹H NMR spectra of N-substituted 6-nitro-1H-benzimidazole derivatives, the

characteristic NH proton of the benzimidazole ring appears as a singlet in the region of δ

12.71–13.92 ppm. Aromatic protons are observed in the δ 6.72–9.00 ppm region. For N-

substituted derivatives, a singlet for the methylene (-CH2-) group can be seen between

5.90–4.70 ppm.[4][5]

¹³C NMR: The carbon signals for these compounds are also characteristic and aid in

structure elucidation.

Infrared (IR) Spectroscopy
IR spectra of nitrobenzimidazole derivatives show characteristic absorption bands for the N-H,

C=N, and NO2 groups. For instance, in 2-(4-Nitrophenyl)-1H-benzimidazole, bands are

observed at 3436 cm⁻¹ (NH), 1607 cm⁻¹ (C=N), and 1516, 1338 cm⁻¹ (NO2).[8]

Biological Activity
Benzimidazole derivatives are known for a wide range of pharmacological activities, including

anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] The nitro substitution

can significantly influence this biological activity.

Anticancer Activity
Several studies have demonstrated the potent anticancer activity of nitrobenzimidazole

derivatives against various human cancer cell lines.[5][7][9][10]

For example, certain N-substituted 6-nitro-1H-benzimidazole derivatives have shown strong

anticancer activity against multiple cell lines, with IC50 values comparable to the standard drug

paclitaxel.[5][7]
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Compound Class
Cancer Cell Lines
Tested

IC50 Range (µg/mL)
Reference Drug
(IC50 Range)

N-substituted 6-nitro-

1H-benzimidazoles
Five different cell lines 1.84 - 10.28

Paclitaxel (1.38–6.13

µM)

Table compiled from data in references[5][7].

Antimicrobial Activity
Nitro-substituted benzimidazoles have also exhibited significant antibacterial and antifungal

properties.[5][9]

Compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus,

Streptococcus faecalis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains

like Candida albicans and Aspergillus niger.[5]

Compound Class Microbial Strains MIC Range (µg/mL)
Reference Drug
(MIC Range)

N-substituted 6-nitro-

1H-benzimidazoles

E. coli, S. faecalis,

MSSA, MRSA
2 - 16

Ciprofloxacin (8–16

µg/mL)

N-substituted 6-nitro-

1H-benzimidazoles
C. albicans, A. niger 8 - 16

Fluconazole (4–128

µg/mL)

Table compiled from data in references[5][7].

Mechanism of Action
In silico studies, such as molecular docking, have been employed to investigate the potential

mechanism of action. For some nitrobenzimidazole derivatives, dihydrofolate reductase

(DHFR) has been identified as a potential target for both antimicrobial and anticancer activities.

[5] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids.

The proposed inhibitory action on DHFR is illustrated in the following diagram.
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Proposed mechanism of action via DHFR inhibition.

Conclusion
4-Nitro-1H-benzimidazole and its derivatives represent a versatile scaffold in medicinal

chemistry. The straightforward synthesis, coupled with significant and broad-spectrum

biological activities, makes this class of compounds a promising area for further research and

development in the pursuit of novel therapeutic agents. The data presented in this guide

underscores the potential of these molecules, particularly in the fields of oncology and

infectious diseases. Further investigation into their structure-activity relationships and

mechanisms of action is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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